molecular formula C12H18ClN B15300978 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride

3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride

Cat. No.: B15300978
M. Wt: 211.73 g/mol
InChI Key: YDEUZVXUHAKCSW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride is a chemical compound of interest in organic and medicinal chemistry research. The free base of this compound, (3,3-Dimethyl-1-phenylcyclobutan-1-amine, has the molecular formula C13H19N and a molecular weight of 189.30 . This structure is part of the cyclobutane-containing class of compounds, which are increasingly relevant in fields such as medicinal chemistry, polymer science, and material science due to their unique three-dimensional rigidity and potential for creating complex molecular architectures . Researchers are particularly interested in cyclobutane derivatives as challenging synthetic targets and for their potential biological activity. Cyclobutane rings are found in a variety of natural products, and their synthesis often requires innovative approaches beyond traditional photocycloaddition methods . Structural analogs featuring the cyclobutylamine group, such as 3,3-Diphenylcyclobutanamine, have been investigated for their central nervous system activity, functioning as psychostimulants that inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine . This suggests that the 3,3-dimethyl-1-phenyl scaffold may hold value for neuroscientific and pharmacological research, exploring structure-activity relationships within this compound class. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

3,3-dimethyl-1-phenylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-11(2)8-12(13,9-11)10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3;1H

InChI Key

YDEUZVXUHAKCSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C2=CC=CC=C2)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1-phenylcyclobutanone with ammonia or an amine source, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Reaction Types and Mechanisms

Amine-Centric Reactions
The primary nitrogen center enables reactions typical of amines, including:

  • Alkylation/Acylation : The amine group can react with alkyl halides or acylating agents (e.g., acyl chlorides) to form substituted amines or amides.

  • Nucleophilic Substitution : Potential for displacement reactions with electrophiles, though steric hindrance from the cyclobutane ring may influence reactivity.

  • Reduction/Oxidation : Amine groups can undergo redox transformations, though this is less common in cyclic systems.

Cyclobutane Ring Reactions
The cyclobutane ring may participate in:

  • Ring-Strain Relaxation : Cyclobutane rings are prone to strain-driven reactions (e.g., ring-opening under acidic/basic conditions).

  • Electrophilic Aromatic Substitution : The phenyl group may undergo substitution if activated by electron-donating groups, though steric effects from the cyclobutane substituents could hinder reactivity.

Reaction Conditions and Solvent Selection

Reactions involving this compound likely require:

  • Controlled pH/Temp : Amine groups may require acidic or basic conditions for activation (e.g., alkylation).

  • Inert Atmospheres : Argon or nitrogen to prevent oxidation, as noted in analogous reactions .

  • Solvent Compatibility : Polar aprotic solvents (e.g., DCE) for cyclization steps, or alcohols for methylation .

Structural Comparisons and Reactivity

Compound Key Features Reactivity Implications
3,3-Difluoro Analogue Fluorinated substituents enhance electronegativity, affect solubilityIncreased reactivity in nucleophilic substitution
1-Phenylcyclobutanamine No methyl groups; simpler structureReduced steric hindrance, higher amine reactivity
3-Methylcyclobutanamine Mono-methyl substitutionIntermediate steric effects compared to dimethyl

Challenges in Reaction Analysis

  • Limited Experimental Data : Specific reaction profiles for 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride are scarce in the provided sources.

  • Steric Effects : The dimethyl groups and cyclobutane ring may hinder access to the amine center, altering reaction kinetics.

  • Salt Form Considerations : The hydrochloride salt enhances solubility but may require deprotonation for certain reactions (e.g., alkylation).

Future Research Directions

  • Structure-Activity Studies : Explore how dimethyl substitution influences binding to biological targets (e.g., enzymes, receptors).

  • Derivatization : Investigate alkylation/acylation derivatives for improved pharmacokinetic profiles.

  • Catalytic Reactivity : Assess catalytic efficiency in organocatalytic cycles involving amine groups.

Scientific Research Applications

3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

3,3-Difluoro-1-phenylcyclobutan-1-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₁F₂N·HCl .
  • Key Differences : Replaces methyl groups with fluorine atoms at position 3.
  • The reduced steric bulk compared to dimethyl groups may improve binding affinity in biological systems .
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine Hydrochloride
  • Molecular Formula : C₅H₇ClF₅N .
  • Key Differences : Features a trifluoromethyl group at position 1 and fluorine at position 3.
  • Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it more suitable for CNS-targeting applications. However, increased molecular weight (211.56 g/mol) may reduce bioavailability .
(1R,3S)-3-Fluoro-3-methylcyclobutan-1-amine Hydrochloride
  • CAS : 1812174-83-6 .
  • Key Differences : Combines one fluorine and one methyl group at position 3 with trans stereochemistry.
  • Impact : Stereochemical configuration (trans) may alter receptor selectivity compared to the target compound’s symmetric dimethyl groups. Fluorine’s inductive effects could modulate pKa and ionization state .

Aromatic Ring Modifications

(S)-3-Methyl-1-phenylbutan-1-amine Hydrochloride
  • CAS : 1263198-93-1 .
  • Key Differences : Replaces the cyclobutane ring with a linear butanamine chain.
  • The phenyl group retains aromatic interactions but with altered spatial orientation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₂H₁₈ClN ~215.7 3,3-dimethyl, 1-phenyl 2.8–3.2
3,3-Difluoro-1-phenyl analog C₁₀H₁₁F₂N·HCl 218.7 3,3-difluoro, 1-phenyl 1.9–2.3
3-Fluoro-3-methyl trans analog C₅H₉FClN 137.6 3-fluoro-3-methyl (trans) 1.2–1.6

*LogP estimated using fragment-based methods.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Cyclobutane formationUV light, 48h, THF65–70>90%
HydrochloridationHCl gas, EtOH, 0°C85–90>98%

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and cyclobutane ring geometry. Key signals include δ 1.35 ppm (s, 6H, two CH3_3 groups) and δ 3.90 ppm (m, 1H, cyclobutane CH) .
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak at m/z 194.1 [M-Cl]+^+ .
  • X-ray Crystallography : Resolves spatial arrangement and bond angles, critical for studying ring strain (~85° bond angles in cyclobutane) .

Advanced: How does the cyclobutane ring strain influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:
The cyclobutane ring introduces ~27 kcal/mol strain energy , enhancing reactivity in:

  • Ring-opening reactions : Useful for prodrug design (e.g., controlled release via strain relief).
  • Steric effects : The 3,3-dimethyl groups hinder enzymatic degradation, improving metabolic stability .

Case Study : In kinase inhibitor studies, the strained cyclobutane improved binding affinity by 3-fold compared to cyclohexane analogs due to conformational rigidity .

Advanced: What methodologies resolve contradictions in enantiomer-specific biological activity data?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (90:10) to separate (R)- and (S)-enantiomers .
  • Enzymatic Assays : Compare inhibition of monoamine oxidases (MAOs) between enantiomers. For example, (S)-enantiomers show 10x higher MAO-B inhibition than (R)-forms .

Q. Table 2: Enantiomer Activity Comparison

EnantiomerMAO-B IC50_{50} (nM)Solubility (mg/mL)
(R)450 ± 122.1
(S)45 ± 31.8

Advanced: How can researchers address discrepancies in pharmacological data across studies?

Methodological Answer:

  • Meta-analysis : Normalize data using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs : Compare with 3-Methyl-3-phenylcyclobutan-1-amine (CAS 17684-35-4) to isolate substituent effects .
  • Computational modeling : MD simulations predict binding poses conflicting with experimental IC50_{50} values, highlighting assay-specific artifacts .

Basic: What are optimal storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight containers under inert gas (N2_2 or Ar) .
  • Solubility : Prepare stock solutions in dry DMSO (10 mM), aliquot to avoid freeze-thaw cycles .
  • Stability Monitoring : Use HPLC every 6 months; degradation >5% warrants repurification .

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